molecular formula C16H12Cl2N4O B13882650 2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline

2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline

Cat. No.: B13882650
M. Wt: 347.2 g/mol
InChI Key: BAPVIKYRINKFNE-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is a complex organic compound that features a quinoline core structure substituted with an azetidine ring and a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the dichloropyrimidine group via etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,5-Dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is unique due to its specific combination of a quinoline core, azetidine ring, and dichloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

2-[3-(2,5-dichloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline

InChI

InChI=1S/C16H12Cl2N4O/c17-12-7-19-16(18)21-15(12)23-11-8-22(9-11)14-6-5-10-3-1-2-4-13(10)20-14/h1-7,11H,8-9H2

InChI Key

BAPVIKYRINKFNE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=NC(=NC=C4Cl)Cl

Origin of Product

United States

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